Precision Characterization: Quantum Yield of R6G Alkyne 6-Isomer
Precision Characterization: Quantum Yield of R6G Alkyne 6-Isomer
Executive Summary
Rhodamine 6G (R6G) Alkyne 6-isomer represents a high-performance fluorescent labeling reagent optimized for bio-orthogonal chemistry, specifically Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike isomeric mixtures (5/6-isomers) which can introduce heterogeneity in binding kinetics and chromatographic retention, the pure 6-isomer offers molecular uniformity critical for quantitative assays.
The Quantum Yield (Φ) of R6G Alkyne 6-isomer is 0.95 , positioning it as one of the brightest fluorophores in the yellow-orange spectrum (Emission
This technical guide provides a rigorous framework for verifying the quantum yield of R6G Alkyne 6-isomer, understanding its photophysical behavior, and optimizing its deployment in "Click" chemistry workflows.
Chemical & Photophysical Profile
Structural Logic
The R6G fluorophore consists of a xanthene core substituted with ethylamino groups. The "6-isomer" designation refers to the regiospecific attachment of the alkyne linker on the pendant phenyl ring (derived from the 6-carboxyl position of the starting anhydride).
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Decoupled Electronics: The phenyl ring is orthogonal to the xanthene
-system. Consequently, modifications at the 5- or 6-position (like the alkyne linker) have minimal impact on the absorption/emission maxima or quantum yield compared to the parent R6G molecule. -
Alkyne Utility: The terminal alkyne group is small and biologically inert, preventing steric hindrance during the labeling of azide-tagged biomolecules.
Spectral Specifications
| Parameter | Value | Condition |
| Quantum Yield (Φ) | 0.95 | Ethanol / MeOH |
| Excitation Max ( | 518 nm | Methanol |
| Emission Max ( | 542 nm | Methanol |
| Extinction Coeff.[1] ( | 116,000 | Methanol |
| Stokes Shift | ~24 nm | - |
| Solubility | High | DMSO, DMF, Alcohols |
Experimental Protocol: Determination of Quantum Yield
To validate the quantum yield of R6G Alkyne 6-isomer, a Relative Determination method is required. Absolute measurement (using an integrating sphere) is complex; therefore, we use a standard reference with a known Φ.
Reference Standard: Rhodamine 6G (parent) in Ethanol (
Reagents & Equipment
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Sample: R6G Alkyne 6-isomer (dissolved in Ethanol).
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Reference: Analytical grade Rhodamine 6G (dissolved in Ethanol).
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Solvent: Spectroscopic grade Ethanol (n = 1.36).
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Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.
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Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
Step 1: Absorbance Matching (The "Optical Dilution" Rule) To avoid inner-filter effects (re-absorption of emitted light), the absorbance (Optical Density, OD) of both the sample and reference must be kept below 0.1 (ideally 0.02–0.05) at the excitation wavelength.[2]
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Prepare stock solutions (e.g., 1 mM in DMSO).
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Dilute into Ethanol to create a series of 4-5 concentrations.
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Measure Absorbance at the excitation wavelength (e.g., 488 nm or 518 nm).
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Critical Check: Ensure linear correlation between concentration and absorbance (
).
Step 2: Fluorescence Acquisition
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Excite both sample and reference at the same wavelength used for absorbance measurement.
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Record emission spectra from 525 nm to 700 nm.
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Integrate the area under the emission curve (F).
Step 3: Calculation Calculate Φ using the comparative equation:
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Grad: Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance.
- : Refractive index of the solvent (1.36 for Ethanol).[2] Note: If both are in ethanol, this term cancels out.
Visualization: QY Measurement Workflow
Figure 1: Logical workflow for relative quantum yield determination, emphasizing the critical absorbance threshold to prevent inner-filter effects.
Application Context: CuAAC "Click" Labeling
The high quantum yield of R6G Alkyne is only realized if the conjugation efficiency is high. The 6-isomer is used to label Azide-modified biomolecules (DNA, proteins, lipids).
Reaction Mechanism
The terminal alkyne reacts with an azide in the presence of Cu(I) to form a stable 1,4-disubstituted 1,2,3-triazole.
Key Consideration: Copper (Cu²⁺) is a known fluorescence quencher.
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Protocol Adjustment: Post-reaction, extensive washing with EDTA or a specific copper scavenger is required to restore the full quantum yield of the R6G fluorophore.
Visualization: Click Chemistry Pathway
Figure 2: The CuAAC reaction pathway. The R6G-Alkyne 6-isomer forms a covalent triazole linkage with the target, preserving fluorophore stability.
Troubleshooting & Optimization
Fluorescence Quenching Factors
Even with a theoretical Φ of 0.95, experimental yield can drop due to:
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H-Aggregate Formation: At high concentrations (>10 µM) in aqueous buffers, Rhodamine dyes stack (dimerize), causing self-quenching.
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Solution: Keep labeling concentrations low or use organic co-solvents (DMSO/Ethanol) during the reaction.
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Copper Residues: As noted, Cu ions quench fluorescence.
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Solution: Wash with 10 mM EDTA or imidazole buffer after labeling.
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pH Stability: Unlike Fluorescein (which quenches < pH 6), R6G is pH independent from pH 3 to 10, making it robust for acidic organelles (lysosomes).
Isomer Purity (5 vs 6)
Using the pure 6-isomer is critical for FRET (Fluorescence Resonance Energy Transfer) applications. The exact orientation of the dipole moment relative to the linker differs between isomers. Using a mixture introduces an ensemble of orientation factors (
References
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Magde, D., Wong, R., & Seybold, P. G. (2002).[3] Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. Photochemistry and Photobiology, 75(4), 327–334.[3] Retrieved from [Link]
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Würth, C., et al. (2013). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods. Talanta, 90, 30-37. Retrieved from [Link]
